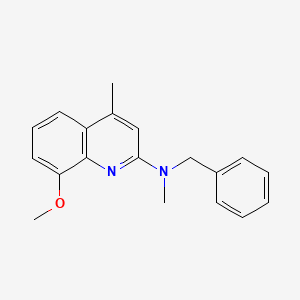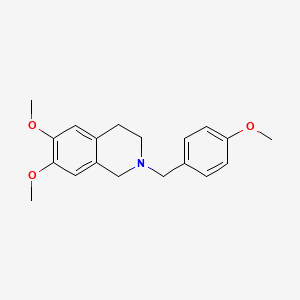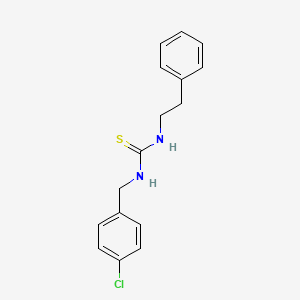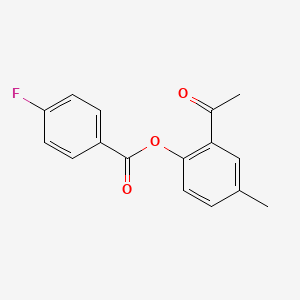![molecular formula C18H18F3NO2 B5787015 N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The drug was first synthesized in 2004 by a team of chemists led by Dr. David A. Wacker at TorreyPines Therapeutics, Inc. Since then, TTP488 has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Mécanisme D'action
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide works by inhibiting the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in inflammation and oxidative stress. By inhibiting the binding of RAGE to its ligands, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the activation of microglia and astrocytes, which are both involved in neuroinflammation. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of amyloid beta, which is a key pathological feature of Alzheimer's disease.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the infiltration of inflammatory cells into the brain and spinal cord. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its specificity for RAGE. This makes it a potentially useful tool for studying the role of RAGE in various disease models. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its relatively low potency, which may limit its effectiveness in some disease models.
Orientations Futures
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride, followed by purification and crystallization. The final product is a white crystalline powder with a molecular weight of 395.4 g/mol.
Applications De Recherche Scientifique
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. By reducing neuroinflammation, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to slow the progression of Alzheimer's disease and improve cognitive function.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the number of inflammatory cells in the brain and spinal cord. This may help to reduce the severity of symptoms and slow the progression of the disease.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXTSESSRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)


![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)


